molecular formula C29H30N2O6 B12845552 (S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

(S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12845552
M. Wt: 502.6 g/mol
InChI Key: IUULEBAFSFROKM-DEOSSOPVSA-N
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Description

(S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine core substituted with a hydroxypropyl group and a bis(4-methoxyphenyl)(phenyl)methoxy moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an aldol reaction between the pyrimidine core and an appropriate aldehyde, followed by reduction.

    Attachment of the Bis(4-methoxyphenyl)(phenyl)methoxy Moiety: This step involves the reaction of the hydroxypropyl-substituted pyrimidine with bis(4-methoxyphenyl)(phenyl)methanol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The pyrimidine core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a potential candidate for probing biological systems and understanding molecular recognition processes.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its ability to interact with biological targets could be harnessed to design therapeutics for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in the formulation of specialty chemicals and performance materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group and the bis(4-methoxyphenyl)(phenyl)methoxy moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pyrimidine core may also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-(Bis(4-methoxyphenyl)(phenyl)methoxy)-2-hydroxypropyl)-5-methylpyrimidine-2,4(1H,3H)-dione: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the bis(4-methoxyphenyl)(phenyl)methoxy moiety, along with the hydroxypropyl group, sets it apart from other pyrimidine derivatives and opens up new avenues for research and application.

Properties

Molecular Formula

C29H30N2O6

Molecular Weight

502.6 g/mol

IUPAC Name

1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C29H30N2O6/c1-20-17-31(28(34)30-27(20)33)18-24(32)19-37-29(21-7-5-4-6-8-21,22-9-13-25(35-2)14-10-22)23-11-15-26(36-3)16-12-23/h4-17,24,32H,18-19H2,1-3H3,(H,30,33,34)/t24-/m0/s1

InChI Key

IUULEBAFSFROKM-DEOSSOPVSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C[C@@H](COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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